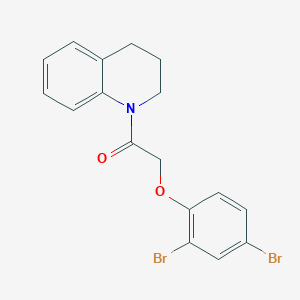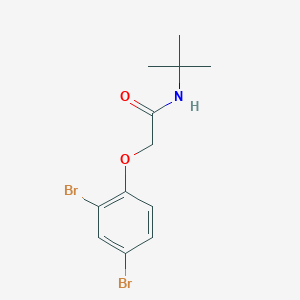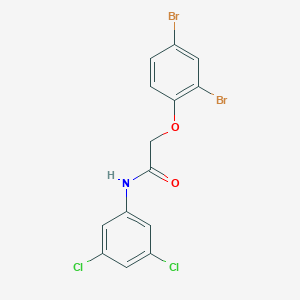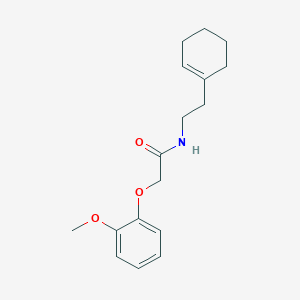![molecular formula C21H19BrN2O3S B322321 2-bromo-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322321.png)
2-bromo-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C21H19BrN2O3S. This compound is characterized by the presence of a bromine atom, a sulfonyl group, and a benzamide moiety, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction pathway and the yield of the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce compounds with altered oxidation states .
Wissenschaftliche Forschungsanwendungen
2-bromo-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-bromo-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the sulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide, N-(4-fluorophenyl)-2-bromo-: This compound has a similar structure but with a fluorine atom instead of the dimethylanilino group.
2-bromo-N-(3,4-dimethylphenyl)benzamide: Another similar compound with different substituents on the benzene ring.
Uniqueness
What sets 2-bromo-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C21H19BrN2O3S |
|---|---|
Molekulargewicht |
459.4 g/mol |
IUPAC-Name |
2-bromo-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H19BrN2O3S/c1-14-7-12-20(15(2)13-14)24-28(26,27)17-10-8-16(9-11-17)23-21(25)18-5-3-4-6-19(18)22/h3-13,24H,1-2H3,(H,23,25) |
InChI-Schlüssel |
MIGQEROIHLOQET-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dibromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322241.png)


![N-[4-({2-[(2,4-dibromophenoxy)acetyl]hydrazino}carbonyl)phenyl]butanamide](/img/structure/B322248.png)
![N-benzyl-4-{2-[(2,4-dibromophenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B322250.png)
![4-{2-[(2,4-dibromophenoxy)acetyl]hydrazino}-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B322251.png)
![N-[4-({2-[(2,4-dibromophenoxy)acetyl]hydrazino}carbonyl)phenyl]acetamide](/img/structure/B322252.png)
![5-Benzyl-2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B322253.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B322254.png)
![2-(2-methoxyphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B322257.png)

![2-(2-methoxyphenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322261.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B322262.png)
